N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Description

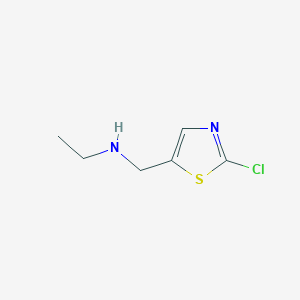

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chloro-1,3-thiazol-5-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-2-8-3-5-4-9-6(7)10-5/h4,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTCXGLYLWATEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625697 | |

| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120740-07-0 | |

| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Versatility of N-((2-Chlorothiazol-5-yl)methyl)ethanamine Derivatives: From Crop Protection to Therapeutic Potential

Abstract

The N-((2-chlorothiazol-5-yl)methyl)ethanamine scaffold, a key constituent of neonicotinoid insecticides, has demonstrated significant biological activity primarily within the agrochemical sector. However, the broader thiazole chemical class, to which this scaffold belongs, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this compound, extending from their well-established role as insecticides to their emerging potential in drug discovery. We will dissect the structure-activity relationships, mechanisms of action, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Privileged 2-Chlorothiazole Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structure that has proven to be a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved drugs. The 2-aminothiazole moiety, in particular, is a cornerstone in the development of compounds with diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 2-position of the thiazole ring can significantly influence the molecule's reactivity and biological profile, often enhancing its efficacy.[3]

While the most prominent derivatives of the this compound core are the neonicotinoid insecticides, this guide will delve into the broader biological potential of this chemical class, exploring how modifications to this foundational structure can unlock a diverse array of therapeutic applications.

Neonicotinoid Insecticides: A Double-Edged Sword

The most well-documented biological activity of this compound derivatives is their potent insecticidal effect. These compounds are key intermediates in the synthesis of neonicotinoids such as thiamethoxam and clothianidin.[4]

Mechanism of Action: Potent Agonists of Nicotinic Acetylcholine Receptors

Neonicotinoids exert their insecticidal action by acting as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[5] This binding is irreversible and leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their utility in agriculture.

Diagram 1: Simplified Mechanism of Action of Neonicotinoid Insecticides

Caption: A generalized workflow for the synthesis and biological evaluation of thiazole derivatives.

In Vitro Anticancer Activity Assays

A standard method to assess the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is indicative of cell viability. Further mechanistic studies often involve:

-

Cell Cycle Analysis: Using techniques like flow cytometry with propidium iodide staining to determine the effect of the compound on the cell cycle distribution. [6]* Apoptosis Assays: Employing methods such as Annexin V-FITC/propidium iodide staining to quantify the induction of apoptosis. [6]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity. This is typically determined using broth microdilution or agar dilution methods according to established guidelines. The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) can also be determined to assess whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Future Perspectives and Conclusion

The this compound scaffold and its derivatives represent a fascinating area of chemical and biological research. While their role in agriculture as neonicotinoid insecticides is well-established, the broader therapeutic potential of the 2-chlorothiazole moiety is becoming increasingly evident. The demonstrated anticancer and antimicrobial activities of related thiazole derivatives highlight the promise of this chemical class in drug discovery.

Future research should focus on the systematic synthesis and screening of novel derivatives of the this compound core to explore a wider range of biological targets. A deeper understanding of the structure-activity relationships will be crucial for the rational design of potent and selective therapeutic agents. By leveraging the synthetic versatility and biological promiscuity of the thiazole ring, researchers can continue to unlock new avenues for the development of innovative medicines.

References

- Al-Najjar, H.J., et al. (2015). Synthesis, molecular structure investigations and antimicrobial activity of 2-thioxothiazolidin-4-one derivatives. Journal of Molecular Structure, 1081, 519-529.

- Barakat, A., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2985.

- Cebeci, Y.U., & Karaoğlu, Ş.A. (2022). Quinolone-Rhodanine Hybrid Compounds: Synthesis and Biological Evaluation as Anti-Bacterial Agents. ChemistrySelect, 7(29), e202201007.

-

ChEBI. (n.d.). n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-((2-chlorothiazol-5-yl)methyl)cyclopropanamine. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine. Retrieved from [Link]

- RSC Publishing. (2023). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 13(34), 23653-23670.

- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7358.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.

- NIH. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10987.

- PMC. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7358.

- MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031.

- EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.

- Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.21-240.

Sources

- 1. mdpi.com [mdpi.com]

- 2. excli.de [excli.de]

- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Synthesis and Application of N-((2-Chlorothiazol-5-yl)methyl)ethanamine: A Keystone Intermediate for Neonicotinoid Insecticides

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and analytical methodologies for the pivotal chemical intermediate, N-((2-Chlorothiazol-5-yl)methyl)ethanamine (CAS Number: 120740-07-0). This compound serves as a critical building block in the manufacturing of second-generation neonicotinoid insecticides, a class of agrochemicals with significant global impact on pest management. This document is intended for researchers, chemists, and professionals in the fields of agrochemical and pharmaceutical development, offering both theoretical insights and practical, field-proven protocols.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted thiazole derivative. The presence of the 2-chlorothiazole moiety is fundamental to the bioactivity of the end-product insecticides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120740-07-0 | N/A |

| Molecular Formula | C₆H₉ClN₂S | N/A |

| Molecular Weight | 176.66 g/mol | N/A |

| IUPAC Name | N-((2-chloro-1,3-thiazol-5-yl)methyl)ethanamine | [1] |

| Appearance | Expected to be a liquid or low-melting solid | General Chemical Knowledge |

| Boiling Point | Not readily available | N/A |

| Melting Point | Not readily available | N/A |

| Solubility | Expected to be soluble in organic solvents | General Chemical Knowledge |

Strategic Importance in Neonicotinoid Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of potent neonicotinoid insecticides, such as Thiamethoxam and Clothianidin.[2] These insecticides are valued for their systemic action, broad-spectrum efficacy against piercing-sucking insects, and relatively low toxicity to mammals.[3]

The synthesis of these agrochemicals involves the reaction of this compound with other chemical entities to form the final active ingredient. The 2-chloro-5-methylthiazole core is a crucial pharmacophore that binds to the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[3]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that begins with the formation of the key precursor, 2-chloro-5-(chloromethyl)thiazole. This is followed by a nucleophilic substitution reaction with ethylamine.

Synthesis of the Precursor: 2-chloro-5-(chloromethyl)thiazole

The industrial synthesis of 2-chloro-5-(chloromethyl)thiazole can be achieved through various patented methods. A common approach involves the reaction of a 2-halogenoallyl isothiocyanate with a chlorinating agent.[4]

Experimental Protocol: Synthesis of 2-chloro-5-(chloromethyl)thiazole (Exemplary)

This protocol is a generalized representation based on established chemical principles and patent literature.[3][4]

-

Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a suitable dipolar aprotic solvent (e.g., N,N-dimethylformamide).

-

Reactant Addition: 2-Chloroallyl isothiocyanate is dissolved in the solvent and the solution is cooled to a low temperature (typically between -20°C and 0°C).

-

Chlorination: A chlorinating agent, such as sulfuryl chloride, is added dropwise to the stirred solution while maintaining the low temperature. The reaction is highly exothermic and requires careful control of the addition rate.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched by the slow addition of a cold aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy any excess chlorinating agent.

-

Extraction: The product is extracted from the aqueous phase using a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-(chloromethyl)thiazole. Further purification can be achieved by vacuum distillation or column chromatography.

Synthesis of this compound

The final step in the synthesis of the target intermediate involves the reaction of 2-chloro-5-(chloromethyl)thiazole with ethylamine.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A pressure-rated reactor equipped with a magnetic stirrer, a pressure gauge, and a temperature probe is charged with a solution of 2-chloro-5-(chloromethyl)thiazole in a suitable solvent (e.g., tetrahydrofuran or ethanol).

-

Amine Addition: An excess of ethylamine (as a solution in a solvent or as a condensed gas) is added to the reactor. The excess amine also acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: The reactor is sealed and heated to a moderate temperature (e.g., 50-80°C) for several hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess ethylamine and solvent are removed under reduced pressure.

-

Purification: The residue is taken up in an organic solvent and washed with water to remove any amine salts. The organic layer is then dried and concentrated to yield the crude this compound. Further purification, if necessary, can be performed by vacuum distillation or column chromatography.

Diagram: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Mechanism of Action of End-Product Neonicotinoids

This compound is not biologically active itself but is a crucial component of the final neonicotinoid insecticides. These insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[3]

In the insect's nervous system, acetylcholine (ACh) is a key neurotransmitter that transmits nerve impulses across synapses. After binding to its receptor, ACh is rapidly broken down by the enzyme acetylcholinesterase (AChE), terminating the signal. Neonicotinoids, however, bind to the nAChRs and are not readily broken down by AChE.[6] This leads to a continuous stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[6] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their favorable safety profile for non-target organisms.[6]

Diagram: Neonicotinoid Mechanism of Action

Caption: Simplified mechanism of neonicotinoid action at the insect synapse.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for the successful synthesis of the final agrochemical products. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phaseMobile Phase: Acetonitrile/water gradient with a buffer (e.g., ammonium acetate)Detection: UV at a suitable wavelength (e.g., 254 nm) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Column: Capillary column with a non-polar stationary phase (e.g., DB-5ms)Ionization: Electron Impact (EI)Detection: Mass selective detector |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃) to confirm the chemical structure |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Analysis of characteristic vibrational frequencies for C-Cl, C=N, and N-H bonds |

Experimental Protocol: HPLC-UV Method for Purity Analysis (Exemplary)

This protocol is a general guideline and should be optimized for specific instrumentation and sample matrices.[7][8]

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh a sample of the synthesized intermediate and dissolve it in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or an appropriate buffer.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Safety and Handling

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Identification (based on precursor):

The precursor, 2-chloro-5-(chloromethyl)thiazole, is classified as harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[10] It is reasonable to assume that this compound may have similar hazardous properties.

Conclusion

This compound is a fundamentally important chemical intermediate, the synthesis of which is a critical step in the production of widely used neonicotinoid insecticides. A thorough understanding of its synthesis, analytical characterization, and the mechanism of action of the final products is essential for researchers and professionals in the agrochemical industry. The protocols and information provided in this guide are intended to serve as a valuable resource for the safe and effective handling and application of this key chemical building block.

References

-

MySkinRecipes. N-((2-chlorothiazol-5-yl)methyl)cyclopropanamine. (n.d.). Retrieved from [Link]

-

MySkinRecipes. This compound. (n.d.). Retrieved from [Link]

-

Scribd. Process for 2-Chloro-5-Chloromethylthiazole. (n.d.). Retrieved from [Link]

- Corbel, V., et al. (2015). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 20(12), 21576-21591.

- Google Patents. Process for the preparation of chlorothiazole derivatives. (1991). EP0446913A1.

-

PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. (n.d.). Retrieved from [Link]

- Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.

-

PubChem. (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. (n.d.). Retrieved from [Link]

-

PubChem. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025). GC-MS Analysis of Six Bioactive Compounds Isolated From The Ethanol Leaf Extract of Andrographis Paniculata( Acanthaceae). Retrieved from [Link]

-

National Institutes of Health. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

-

PubChem. n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. (n.d.). Retrieved from [Link]

-

The Journal of Phytopharmacology. (2023). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. Retrieved from [Link]

-

Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Retrieved from [Link]

-

PubMed. (2025). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS. Retrieved from [Link]

-

Industrial Cellulosics. (n.d.). Safety Data Sheet: LUDOX® AM. Retrieved from [Link]

-

PubChem. N-ethyl-N-[(2-methylphenyl)methyl]ethanamine. (n.d.). Retrieved from [Link]

-

PubChem. N-[(3-phenyl-1,2-thiazol-5-yl)methyl]ethanamine. (n.d.). Retrieved from [Link]

Sources

- 1. N-[(3-phenyl-1,2-thiazol-5-yl)methyl]ethanamine | C12H14N2S | CID 65814896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

Computational Characterization of the Neonicotinoid Pharmacophore: In-Silico Modeling of N-((2-Chlorothiazol-5-yl)methyl)ethanamine Binding

Executive Summary

This technical guide details the computational workflow for modeling the binding mechanics of N-((2-Chlorothiazol-5-yl)methyl)ethanamine (hereafter referred to as CME ). CME represents the bioactive amine core of second-generation neonicotinoids (e.g., Clothianidin, Thiamethoxam). Understanding its interaction with nicotinic acetylcholine receptors (nAChRs) is critical for rational agrochemical design and predicting species selectivity (insect vs. mammalian).

This guide departs from standard "black-box" docking tutorials. It emphasizes the causality of the chlorothiazole "head" group’s electronic properties and the necessity of homology modeling due to the scarcity of high-resolution insect nAChR crystal structures.

Part 1: Structural Basis & Target Identification

The Ligand: Electronic Considerations

CME consists of two distinct functional domains:

-

The "Head" (2-chlorothiazol-5-yl): An electronegative heterocycle that engages in

- -

The "Tail" (Ethanamine): Mimics the quaternary ammonium of acetylcholine (ACh) but relies on specific cation-

interactions without a permanent positive charge at physiological pH.

Critical Protocol Note: Standard force fields (GAFF/MMFF) often miscalculate the charge distribution on the chlorothiazole sulfur and nitrogen. Quantum Mechanical (QM) optimization is required before docking.

The Target: Insect nAChR

The primary target is the insect nAChR, a pentameric ligand-gated ion channel.[1][2] The binding site is located at the interface of an

-

Principal Component: Loops A, B, and C (from

subunit). -

Complementary Component: Loops D, E, and F (from non-

subunit).

Part 2: Experimental Protocols

Phase 1: Ligand Preparation (QM-Based)

To ensure the electrostatic potential surface (ESP) accurately reflects the electron-withdrawing chlorine, we utilize Density Functional Theory (DFT).

-

Geometry Optimization:

-

Software: Gaussian 16 or ORCA.

-

Method/Basis Set: B3LYP/6-311G(d,p) .

-

Rationale: The 6-311G(d,p) basis set is sufficient to capture the polarization of the chlorine atom.

-

-

Charge Calculation:

-

Generate RESP (Restrained Electrostatic Potential) charges.

-

Why: RESP charges are compatible with AMBER force fields used in later MD stages.

-

Phase 2: Receptor Homology Modeling

Since crystal structures for specific pest nAChRs (e.g., Aphis gossypii) are often unavailable, we must build a homology model.

Protocol:

-

Template Selection:

-

Primary Template: Aplysia californica Acetylcholine Binding Protein (AChBP) (PDB ID: 2BYN or 5AFH ).

-

Reasoning: AChBP is a soluble homolog of the nAChR extracellular domain (LBD) and shares high structural conservation in the binding pocket.

-

-

Sequence Alignment:

-

Align target insect sequence (e.g., Drosophila

) with Template using Clustal Omega. -

Critical Check: Ensure the Cys-loop (two cysteines separated by 13 residues) and the Vicinal Cysteines (Loop C, Cys190-Cys191) are perfectly aligned.

-

-

Model Generation:

-

Tool: MODELLER (automodel class).

-

Generate 100 models; select the one with the lowest DOPE score.

-

-

Validation:

-

Generate Ramachandran Plot (PROCHECK).

-

Verify Loop C flexibility (this loop acts as a "lid" over the ligand).

-

Phase 3: Molecular Docking (The Static View)

We target the orthosteric site at the

Step-by-Step:

-

Grid Generation:

-

Center the grid box on the geometric center of the template's co-crystallized ligand (e.g., Imidacloprid).

-

Dimensions:

Å.

-

-

Docking Execution (AutoDock Vina / Glide):

-

Set exhaustiveness = 32 (high sampling).

-

Constraint: Apply a positional constraint on the Trp147 (Loop B) residue, as this provides the critical cation-

interaction for the amine tail.

-

-

Pose Selection:

-

Do not rely solely on Binding Affinity (kcal/mol).

-

Filter: Select poses where the Chlorothiazole Nitrogen forms a hydrogen bond with the backbone NH of the Loop D/E residues.

-

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to test the stability of the "Loop C" closure over the CME molecule.

Simulation Parameters (GROMACS):

| Parameter | Setting | Rationale |

|---|---|---|

| Force Field | AMBER14SB (Protein) + GAFF2 (Ligand) | Standard for protein-ligand complexes. |

| Water Model | TIP3P | Compatible with AMBER force fields. |

| Box Type | Dodecahedron, 1.0 nm buffer | Minimizes solvent volume while preventing self-interaction. |

| Neutralization | Na+/Cl- (0.15 M) | Mimics physiological ionic strength. |

| Equilibration | NVT (100 ps)

Part 3: Quantitative Analysis (MM/PBSA)

To rigorously rank the binding affinity, we employ the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method. This calculates the free energy of binding (

Equation:

Workflow:

-

Extract 100 snapshots from the last 10 ns of the MD trajectory.

-

Strip water molecules and ions.

-

Calculate

using g_mmpbsa or AmberTools MMPBSA.py. -

Key Metric: Look for the Electrostatic Contribution . The chlorothiazole head should show a strong favorable electrostatic term due to interactions with the electronegative sub-pocket.

Part 4: Visualization & Logic Flow

Computational Workflow Diagram

The following diagram illustrates the integrated workflow from quantum mechanics to free energy calculation.

Caption: Integrated in-silico workflow for characterizing CME-nAChR binding dynamics.

Binding Interaction Network

This diagram visualizes the critical residue interactions expected in a successful binding event.

Caption: Interaction map showing critical contacts between CME and nAChR subsites.

References

-

Matsuda, K., et al. (2001). "Neonicotinoids: Insecticides acting on insect nicotinic acetylcholine receptors."[1][2][3][4] Trends in Pharmacological Sciences. [Link]

-

Le Novère, N., et al. (2002). "The diversity of subunit composition in nAChRs: Evolutionary origins, physiologic and pharmacologic consequences." Journal of Neurobiology. [Link]

-

Kollman, P. A., et al. (2000).[5] "Calculating Structures and Free Energies of Complex Molecules: Combining Molecular Mechanics and Continuum Models."[6][7] Accounts of Chemical Research. [Link]

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]

-

Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. [Link]

Sources

- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elifesciences.org [elifesciences.org]

- 3. Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. daneshyari.com [daneshyari.com]

- 5. scispace.com [scispace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

N-((2-Chlorothiazol-5-yl)methyl)ethanamine: A Cornerstone Precursor in the Synthesis of Neonicotinoid Insecticides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a critical secondary amine intermediate, pivotal in the industrial synthesis of second-generation neonicotinoid insecticides, most notably Clothianidin. The structural integrity of this precursor, specifically the 2-chloro-1,3-thiazole heterocycle, is fundamental to the bioactivity of the resulting agrochemicals. This guide provides a detailed examination of the synthesis of this compound from its primary antecedent, 2-chloro-5-chloromethylthiazole (CCMT). It further elucidates its subsequent conversion into Clothianidin, offering field-proven experimental protocols, mechanistic insights, and robust analytical methodologies for process control and quality assurance. The causality behind experimental choices is explained to provide a self-validating framework for researchers and process chemists.

Introduction: The Significance of the Chlorothiazolyl Moiety in Neonicotinoids

Neonicotinoids are a class of neuro-active insecticides modeled after nicotine[1]. They represent a significant share of the global insecticide market, valued for their systemic action and efficacy against a wide range of sucking and chewing insects[2][3]. Their mode of action involves agonizing the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death[1][3].

The pharmacophore of many potent neonicotinoids, including Thiamethoxam and Clothianidin, is built upon a 2-chloro-5-thiazolylmethyl scaffold[4][5]. This specific heterocyclic ring system is crucial for high-affinity binding to insect nAChRs while exhibiting lower affinity for mammalian receptors, contributing to their selective toxicity[5][6]. The synthesis of these advanced agricultural chemicals is therefore critically dependent on the efficient and high-purity production of key intermediates.

This compound emerges as a cornerstone in this synthetic chain. It is not merely a stepping stone but a carefully constructed building block that incorporates the essential thiazole ring and introduces a reactive secondary amine functionality, primed for the final cyclization or condensation steps that yield the target insecticide. This guide focuses on the synthesis and utilization of this vital precursor.

Synthesis of the Core Precursor: this compound

The most direct and industrially favored route to this compound involves the nucleophilic substitution of the highly reactive benzylic-like chloride from 2-chloro-5-chloromethylthiazole (CCMT) with ethanamine (ethylamine).

-

2-Chloro-5-chloromethylthiazole (CCMT): This is the primary building block, providing the essential chlorothiazole heterocycle. Its chloromethyl group is highly activated towards nucleophilic substitution, making it an excellent electrophile for this reaction.[4]

-

Ethanamine (Ethylamine): As the nucleophile, ethanamine is chosen for its simplicity and because the resulting N-ethyl group is a structural component of certain neonicotinoids. It is a strong nucleophile and a sufficiently strong base to react.

-

Base (e.g., K₂CO₃, Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the unreacted ethanamine, rendering it non-nucleophilic and halting the reaction. An auxiliary base is required to neutralize this acid in situ, allowing the reaction to proceed to completion. Potassium carbonate is a cost-effective and easily removable inorganic base, while triethylamine is a common organic base that can also act as a solvent.

-

Solvent (e.g., Acetonitrile, Dichloromethane): A polar aprotic solvent is ideal. It must be capable of dissolving the reactants but should not participate in the reaction. Acetonitrile is an excellent choice due to its ability to dissolve both organic substrates and inorganic bases (to some extent) and its suitable boiling point for controlled reactions.

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of ethanamine, with its lone pair of electrons, acts as the nucleophile and attacks the electrophilic carbon of the chloromethyl group on CCMT. This occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks. The presence of an auxiliary base ensures that the ethanamine remains deprotonated and nucleophilic throughout the process.

This protocol is a representative laboratory-scale procedure. Industrial processes may vary in terms of solvent choice, temperature, and workup for optimization of yield and throughput.

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-chloro-5-chloromethylthiazole (CCMT) (16.8 g, 0.1 mol) and acetonitrile (200 mL).

-

Addition of Base: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the stirred solution. The use of a slight excess of base ensures complete neutralization of the generated HCl.

-

Nucleophile Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add a solution of ethanamine (70% in water, 9.7 mL, ~0.12 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: This exothermic reaction is controlled at a low temperature to minimize potential side reactions, such as the formation of dialkylated products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the CCMT starting material is consumed.

-

Workup and Isolation:

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL). Rationale: The washing steps remove any remaining inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if high purity is required for subsequent steps.

Caption: Synthetic pathway for this compound.

Application in Neonicotinoid Synthesis: The Path to Clothianidin

This compound is a versatile intermediate, but its most prominent application is in the synthesis of Clothianidin. Clothianidin is an N-nitroguanidine insecticide consisting of a 2-nitroguanidine core functionalized with the chlorothiazolylmethyl group.[7]

The synthesis of Clothianidin from our precursor involves the reaction with a suitable nitroguanidine derivative. A common industrial approach involves a two-step process where the precursor is first reacted to form an intermediate which is then cyclized or further modified. A more direct patented method involves the condensation of CCMT with a pre-formed triazine intermediate, which is then hydrolyzed to yield Clothianidin.[8]

For the purpose of illustrating the utility of this compound, we will outline a representative condensation reaction with N-methyl-N'-nitroguanidine.

This protocol is a conceptual representation based on established chemical principles for forming guanidine linkages and may require optimization.

-

Reactor Setup: In a clean, dry, three-necked flask fitted with a stirrer and condenser, dissolve this compound (17.6 g, 0.1 mol) and N-methyl-N'-nitroguanidine (11.8 g, 0.1 mol) in dimethylformamide (DMF) (150 mL).

-

Reaction Conditions: Add potassium carbonate (13.8 g, 0.1 mol) as a base. Heat the mixture to 60-70 °C and stir for 8-12 hours. The reaction involves the displacement of the ethyl group and the formation of the C-N bond linking the thiazole moiety to the guanidine nitrogen.

-

Monitoring: Track the formation of Clothianidin using HPLC, monitoring the disappearance of the starting materials.

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water (500 mL) with stirring. The product, Clothianidin, is sparingly soluble in water and will precipitate.

-

Stir the slurry for 1 hour to ensure complete precipitation.

-

Collect the solid product by filtration and wash the filter cake with cold water until the filtrate is neutral.

-

Dry the solid product under vacuum at 50 °C to a constant weight. The final product is typically a white to off-white crystalline solid.[9]

-

Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for further purification.

-

Caption: Workflow from CCMT to the neonicotinoid Clothianidin.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for the successful, high-yield synthesis of the final active pharmaceutical ingredient. A combination of chromatographic and spectroscopic techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying the precursor in reaction mixtures. A reversed-phase method is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to unequivocally confirm the chemical structure of the synthesized intermediate. The proton NMR will show characteristic signals for the ethyl group, the methylene bridge, and the thiazole ring protons.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing further evidence of its identity.

| Parameter | Specification |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, but should be well-resolved |

Note: This method is a starting point and must be validated for specificity, linearity, accuracy, and precision according to internal or regulatory standards.[10]

Conclusion

This compound is a non-negotiable intermediate in the modern synthesis of vital neonicotinoid insecticides like Clothianidin. Its production via the nucleophilic substitution of 2-chloro-5-chloromethylthiazole is a robust and scalable process. A thorough understanding of the reaction mechanism, optimization of process parameters, and rigorous analytical control are paramount to ensuring high purity of this precursor, which directly impacts the yield and quality of the final agrochemical product. This guide provides the foundational knowledge and practical protocols to empower researchers and development professionals in this critical area of agricultural chemistry.

References

- Vertex AI Search. (2026). 2-Chloro-5-Chloromethylthiazole: A Key Intermediate for Advanced Pesticides and Pharmaceuticals.

- MySkinRecipes. N-((2-chlorothiazol-5-yl)methyl)cyclopropanamine.

- Google Patents. (CN104529934A). Synthesis method of chloronicotinyl insecticide clothianidin.

- Dakenchem. (2026). The Role of 2-Chloro-5-(chloromethyl)thiazole in Modern Agrochemicals.

- Organic Letters. New Methods for the Synthesis of 2-Aminothiazolones.

- BLD Pharm. N-((2-chlorothiazol-5-yl)methyl)-N-methylmethanamine.

- Google Patents. (CN103242258A). Clothianidin synthesis process.

- PubChem. n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide.

- ResearchGate. Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one.

- PubMed. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells.

- PubMed Central. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.

- PubChem. (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.

- PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl].

- PubMed. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- ResearchGate. SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE.

- PubChem. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine.

- Google Patents. (WO2015180585A9). Method of producing thiamethoxam.

- Google Patents. (CN107163000A). The preparation method of clothianidin.

- PubMed Central. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health.

- Google Patents. (CN108610300A). A method of preparing clothianidin.

- ScienceDirect. Design, synthesis, and insecticidal bioactivities evaluation of pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing chlorothiazole ring.

- Google Patents. (EP3480196A1). Process for the preparation of thiamethoxam.

- American Chemical Society. Synthesis of a Novel [125I]Neonicotinoid Photoaffinity Probe for the Drosophila Nicotinic Acetylcholine Receptor.

- AERU. N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine.

- ResearchGate. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.

- Google Patents. (CN108164522B). Synthetic method of thiamethoxam.

- Google Patents. (US20030153767A1). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

- PubChem. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine.

- Wikipedia. Nicotine.

- Googleapis.com. Patent Application (GB 2514927).

- PubMed Central. (2020). Determination of Neonicotinoids in Honey Samples Originated from Poland and Other World Countries.

- Sigma-Aldrich. Neonicotinoids.

Sources

- 1. (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | C8H10ClN5O3S | CID 5485188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neonicotinoids [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Design, synthesis, and insecticidal bioactivities evaluation of pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing chlorothiazole ring [html.rhhz.net]

- 6. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]

- 9. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

The Chlorothiazole Scaffold: Therapeutic Horizons of N-((2-Chlorothiazol-5-yl)methyl)ethanamine

[1]

Executive Summary & Molecular Profile[1][2]

This compound represents a critical pharmacophore in modern drug design.[1] Chemically, it features a 2-chlorothiazole ring—a bioisostere of pyridine with unique electronic properties—linked to a secondary ethylamine.[1]

While its primary industrial application has been the synthesis of neonicotinoid insecticides, recent fragment-based drug discovery (FBDD) campaigns have identified this moiety as a potent ligand for mammalian targets. The electron-withdrawing chlorine atom at the C2 position enhances the lipophilicity and metabolic stability of the thiazole ring, while the basic amine tail facilitates hydrogen bonding and cation-π interactions within receptor binding pockets.

Physicochemical Profile

| Property | Value | Significance |

| Molecular Formula | C₆H₉ClN₂S | Core scaffold composition |

| Molecular Weight | 176.67 g/mol | Ideal fragment size (<300 Da) for FBDD |

| LogP (Predicted) | ~1.3 - 1.5 | Favorable CNS penetration potential |

| H-Bond Donors/Acceptors | 1 / 3 | Balanced for membrane permeability and receptor binding |

| pKa (Amine) | ~9.0 | Protonated at physiological pH (cationic interaction) |

Primary Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)[3]

The structural homology of the chlorothiazolyl-methylamine moiety to acetylcholine (ACh) and nicotine establishes nAChRs as its primary biological target.

Mechanism of Action

The molecule acts as a nicotinic pharmacophore . In insects, this scaffold confers high selectivity for central nAChRs, leading to excitotoxicity. In mammals, however, the therapeutic goal is the allosteric modulation or selective agonism of specific subtypes, particularly α7 and α4β2 , which are implicated in neurodegenerative disorders.

-

Binding Mode: The protonated secondary amine mimics the quaternary ammonium of ACh, forming a cation-π interaction with Trp149 (in α7 subunits). The chlorothiazole ring engages in hydrophobic interactions within the orthosteric binding site, distinct from the pyridine ring of nicotine.

-

Therapeutic Application: Cognitive enhancement in Alzheimer’s Disease (AD) and Schizophrenia.[2] Selective α7 agonists improve synaptic plasticity and reduce neuroinflammation.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of α7 nAChR activation by chlorothiazole-based ligands in a neuronal context.

Caption: Signal transduction cascade following α7 nAChR activation by chlorothiazole ligands, leading to neuroprotection.[1]

Emerging Oncology Targets: PRMT5 and SHP2

Recent patent literature and medicinal chemistry screens have revealed the utility of the 2-chlorothiazole moiety in oncology, specifically as a warhead or anchor in inhibitors for epigenetic and phosphatase targets.

PRMT5 (Protein Arginine Methyltransferase 5)

PRMT5 is an epigenetic enzyme that symmetrically methylates arginine residues on histones (H4R3, H3R8).[3] Overexpression of PRMT5 is correlated with poor prognosis in glioblastoma and lymphoma.

-

Role of the Scaffold: The 2-chlorothiazole group has been identified in patent literature (e.g., EP 4209485 A1) as a critical structural component in novel PRMT5 inhibitors. It likely occupies the substrate-binding pocket, mimicking the arginine side chain or stabilizing the inhibitor-enzyme complex via halogen bonding.[1]

-

Therapeutic Goal: Inhibition of tumor cell proliferation and induction of apoptosis.

SHP2 (Src Homology-2 Phosphatase)

SHP2 is a non-receptor protein tyrosine phosphatase that acts as a key regulator in the RAS/MAPK signaling pathway.[1]

-

Role of the Scaffold: The chlorothiazole-methylamine fragment serves as a linker or "cap" group in allosteric SHP2 inhibitors (e.g., WO2019/102494A related structures). It aids in locking the enzyme in its auto-inhibited conformation.[1]

Experimental Protocols

To validate the therapeutic potential of this scaffold, the following protocols are recommended for synthesis and biological assay.

Synthesis of this compound

Note: This protocol synthesizes the hydrochloride salt for improved stability.[1]

Reagents: 2-Chloro-5-(chloromethyl)thiazole, Ethylamine (70% in water), THF, Et3N.[1]

-

Preparation: Charge a reaction vessel with 2-Chloro-5-(chloromethyl)thiazole (1.0 eq) dissolved in anhydrous THF.

-

Amination: Cool the solution to 0°C. Dropwise add Ethylamine (excess, 5.0 eq) to prevent bis-alkylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1]

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO₃.

-

Salt Formation: Dry the organic layer over Na₂SO₄, filter, and treat with 1M HCl in ether to precipitate the hydrochloride salt .

-

Purification: Recrystallize from Ethanol/Ether. Yield is typically >85%.[4][5]

Radioligand Binding Assay (nAChR α7 Subtype)

Objective: Determine the binding affinity (

Materials:

-

Membrane preparation from HEK-293 cells stably expressing human α7 nAChR.[1]

-

Radioligand: [¹²⁵I]-α-Bungarotoxin ([¹²⁵I]-α-BGT).[1]

-

Non-specific binding control: Methyllycaconitine (MLA) or Nicotine (1 mM).

Procedure:

-

Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 2 nM [¹²⁵I]-α-BGT and varying concentrations (10⁻⁹ M to 10⁻⁴ M) of This compound .

-

Buffer: Use 50 mM Tris-HCl (pH 7.4) containing 0.1% BSA to minimize non-specific binding.

-

Equilibrium: Incubate for 2 hours at 25°C.

-

Termination: Harvest cells onto GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold buffer.

-

Analysis: Count radioactivity using a gamma counter. Calculate

and convert to

References

-

European Patent Office. (2021).[1] Compound Having Antitumor Activity and Use Thereof (EP 4209485 A1). (Discusses 2-chlorothiazol-5-yl moiety in PRMT5 inhibitors). Link

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 107646, Thiamethoxam (and related intermediates).Link

-

Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology. (Mechanistic basis of chlorothiazole binding to nAChRs). Link

-

World Intellectual Property Organization. (2015).[1] Hepatitis B Core Protein Allosteric Modulators (WO2015138895A1). (Cites use of (2-chlorothiazol-5-yl)methanamine).[1][6][7][8][9] Link

-

Frontiers in Cellular Neuroscience. (2017). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors.[10] (Structural analogues and binding pockets). Link

Sources

- 1. n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide | C8H10ClN5O3S | CID 107646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AU2009334997A1 - Heteroaryl compounds useful as Raf kinase inhibitors - Google Patents [patents.google.com]

- 6. (2-Chloro-thiazol-5-ylmethyl)-methyl-amine | C5H7ClN2S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-Chlorothiazol-5-yl)-N-((2-chlorothiazol-5-yl)methyl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 8. data.epo.org [data.epo.org]

- 9. This compound [myskinrecipes.com]

- 10. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Post-Synthesis Purification of N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Introduction

N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a critical intermediate in the synthesis of several commercially significant neonicotinoid insecticides, including Thiamethoxam and Clothianidin.[1][2] The purity of this secondary amine is paramount to ensure the efficiency of subsequent reaction steps and the final product's quality, minimizing the formation of unwanted side products and simplifying downstream processing. This guide provides a comprehensive overview of robust techniques for the purification of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. The methodologies detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each procedural step.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of this compound typically involves the nucleophilic substitution of 2-chloro-5-(chloromethyl)thiazole with ethylamine.

Figure 1: Synthesis and Potential Side Products.

Based on this reaction, the primary impurities to consider are:

-

Unreacted 2-chloro-5-(chloromethyl)thiazole: A non-polar impurity that must be removed.

-

Over-alkylated tertiary amine (N,N-diethyl-N-((2-chlorothiazol-5-yl)methyl)amine): A more non-polar and bulkier impurity formed if excess ethylamine or harsh reaction conditions are used.

-

Residual Ethylamine: A volatile and basic impurity that is typically easy to remove.

-

Solvent and Reagent Residues: Dependent on the specific reaction conditions.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often employed to achieve high purity. The choice and sequence of these methods will depend on the scale of the synthesis and the initial purity of the crude product.

Liquid-Liquid Extraction (Acid-Base Extraction)

This is a fundamental and highly effective first step to separate the basic amine product from non-basic impurities. The principle lies in the differential solubility of the amine and its protonated form in aqueous and organic phases.

Scientific Rationale: The secondary amine product is basic and will be protonated in an acidic aqueous solution, rendering it water-soluble. Neutral organic impurities, such as unreacted 2-chloro-5-(chloromethyl)thiazole, will remain in the organic phase. Subsequent basification of the aqueous layer deprotonates the amine, making it soluble in an organic solvent again, thus separating it from any water-soluble impurities.

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) solution. The protonated amine will move to the aqueous layer. Repeat the extraction twice to ensure complete transfer.

-

Separation of Non-Basic Impurities: Combine the organic layers. This fraction contains non-basic impurities and can be set aside.

-

Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is greater than 10. This deprotonates the amine.

-

Back-Extraction: Extract the basified aqueous layer with a fresh portion of dichloromethane or ethyl acetate. The purified amine will now be in the organic layer. Repeat the extraction twice.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Figure 2: Liquid-Liquid Extraction Workflow.

Flash Column Chromatography

For higher purity requirements, flash column chromatography is a powerful technique to separate compounds based on their polarity.[3][4]

Scientific Rationale: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column faster, while more polar compounds will have stronger interactions with the silica and elute later. By gradually increasing the polarity of the mobile phase (eluent), a separation of the components can be achieved.

Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. A starting point could be 10% ethyl acetate in hexane, gradually increasing to 30-40%. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude material.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

-

Elution: Run the column, collecting fractions and monitoring by TLC.

-

Fraction Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure.

Table 1: Typical Flash Chromatography Parameters

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography.[5] |

| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 10% to 40% Ethyl Acetate) | Offers good separation of moderately polar compounds.[3] |

| Sample Loading | Concentrated solution in DCM or initial mobile phase | Minimizes band broadening for better resolution. |

| Monitoring | TLC with UV visualization and/or a potassium permanganate stain | Allows for tracking the separation and identifying product-containing fractions. |

Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product. This is often performed on the hydrochloride salt of the amine, which typically has better crystalline properties than the free base.

Scientific Rationale: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at all temperatures.

Protocol (for the Hydrochloride Salt):

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

Dissolution: Gently heat the mixture until all the solid dissolves.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to a constant weight.

Table 2: Potential Recrystallization Solvents for the Hydrochloride Salt

| Solvent System | Observation |

| Isopropanol | Good for inducing crystallization of amine salts. |

| Ethanol/Water | A mixture can be optimized for solubility.[6] |

| Acetonitrile | Mentioned for similar chlorothiazole derivatives. |

Purity Assessment: Analytical Techniques

To validate the effectiveness of the purification process, a combination of analytical methods should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the purity of the final product and for tracking the removal of impurities throughout the purification process.[7][8]

Protocol (Reverse-Phase HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., 254 nm).

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural confirmation and for identifying the presence of impurities.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the methylene bridge, and the thiazole proton. The integration of these signals should correspond to the expected proton ratios. Impurities would present as additional, unassignable peaks.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its identity. Fragmentation patterns can also offer structural information and help in identifying impurities.[9]

-

Expected Molecular Ion: For C₆H₉ClN₂S, the expected monoisotopic mass is approximately 176.02 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom.

Conclusion

The purification of this compound is a critical step in the synthesis of important neonicotinoid insecticides. A systematic approach combining acid-base liquid-liquid extraction, flash column chromatography, and recrystallization of the hydrochloride salt can effectively remove key impurities. The purity of the final product should be rigorously assessed using a combination of HPLC, NMR, and MS to ensure it meets the required specifications for subsequent synthetic transformations. The protocols and rationale provided in this guide offer a robust framework for researchers and professionals to achieve high-purity this compound.

References

- CN103880832A - Preparation method of thiamethoxam - Google Patents. (n.d.).

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026, January 6). Retrieved January 31, 2026, from [Link]

- WO2015180585A9 - Method of producing thiamethoxam - Google Patents. (n.d.).

-

(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022, April 5). Retrieved January 31, 2026, from [Link]

-

Synthesis and Properties of Thiamethoxam and Related Compounds - SciSpace. (n.d.). Retrieved January 31, 2026, from [Link]

-

An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. (2023, December 14). Retrieved January 31, 2026, from [Link]

-

(E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl] - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Supporting Information - Knowledge UChicago. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 31, 2026, from [Link]

-

Successful Flash Chromatography - King Group. (n.d.). Retrieved January 31, 2026, from [Link]

- EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents. (n.d.).

-

Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment - MDPI. (2024, April 24). Retrieved January 31, 2026, from [Link]

-

Quantitative Analysis of Neonicotinoid Insecticide Residues in Foods: Implication for Dietary Exposures - ACS Publications. (2014, June 16). Retrieved January 31, 2026, from [Link]

-

(PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. (2025, August 6). Retrieved January 31, 2026, from [Link]

-

What is the Chemistry Behind Normal-Phase Flash Chromatography? - Biotage. (2023, January 19). Retrieved January 31, 2026, from [Link]

-

Overview of Analytical Methods for the Determination of Neonicotinoid Pesticides in Honeybee Products and Honeybee - PubMed. (2020, February 19). Retrieved January 31, 2026, from [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

EXPERIMENTAL AND THEORETICAL OPTIMIZATION OF EMULSIFICATION LIQUID-LIQUID MICROEXTRACTION FOR DETERMINATION OF HERBICIDES USING - Malaysian Journal of Analytical Sciences. (n.d.). Retrieved January 31, 2026, from [Link]

-

Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. CN103880832A - Preparation method of thiamethoxam - Google Patents [patents.google.com]

- 2. n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide | C8H10ClN5O3S | CID 107646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 5. N-(2-chlorothiazol-5-ylmethyl)-N’-nitroguanidine [sitem.herts.ac.uk]

- 6. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Use of N-((2-Chlorothiazol-5-yl)methyl)ethanamine in structure-activity relationship (SAR) studies

This Application Note provides a comprehensive technical guide on the utilization of N-((2-Chlorothiazol-5-yl)methyl)ethanamine (CAS: 120740-07-0) in Structure-Activity Relationship (SAR) studies.[1] This compound serves as a critical "steric probe" and pharmacophore building block, primarily in the optimization of neonicotinoid agrochemicals and thiazole-based pharmaceutical agents.

Introduction & Scientific Rationale

This compound is the N-ethyl homolog of the amine intermediate found in commercial neonicotinoids such as Clothianidin and Thiamethoxam.[1] In medicinal and agrochemical chemistry, this moiety is employed to probe the steric tolerance and lipophilic requirements of the secondary amine binding pocket within target receptors, most notably the nicotinic acetylcholine receptor (nAChR).

Key SAR Utility[1]

-

Bioisosterism: The 2-chlorothiazol-5-yl group is a classic bioisostere of the 6-chloropyridin-3-yl group (found in Imidacloprid).[1] It offers distinct electronic properties (higher electronegativity of sulfur) and metabolic stability profiles.

-

Steric Probing: By substituting the standard N-methyl group with an N-ethyl group (using this compound), researchers can determine the volume constraints of the receptor's auxiliary binding site.[1]

-

Lipophilicity Modulation: The ethyl extension increases logP, potentially altering blood-brain barrier (BBB) penetration in pharmaceuticals or cuticular penetration in agrochemicals.

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 120740-07-0 |

| Molecular Formula | C₆H₉ClN₂S |

| Molecular Weight | 176.67 g/mol |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water.[1][2] |

| Stability | Sensitive to strong oxidizers; thiazole ring stable under standard coupling conditions. |

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Efficient generation of the secondary amine from the chloromethyl precursor.[1]

Reagents:

-

Ethylamine (70% aq. solution or 2.0 M in THF)

-

Potassium Carbonate (

)[1] -

Acetonitrile (ACN) or THF[1]

Workflow:

-

Preparation: Charge a reaction vessel with 2-Chloro-5-(chloromethyl)thiazole (1.0 eq) dissolved in anhydrous ACN (0.5 M concentration).

-

Amine Addition: Cool the solution to 0°C. Add Ethylamine (5.0 – 10.0 eq) dropwise.

-

Note: A large excess of ethylamine is critical to prevent over-alkylation (formation of the tertiary amine).

-

-

Base Addition: Add powdered

(1.5 eq). -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Work-up:

-

Concentrate the solvent under reduced pressure to remove excess ethylamine.

-

Dilute residue with water and extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

).

Protocol B: Coupling to Nitroguanidine Scaffold (SAR Example)

Objective: Synthesize an N-ethyl Clothianidin analog to test steric effects.

Reagents:

-

This compound (from Protocol A)[1]

-

S-Methyl-N-nitro-N'-methylisothiourea (Activation reagent)[1]

-

Ethanol (EtOH)[1]

Workflow:

-

Dissolve the amine (1.0 eq) in EtOH.

-

Add S-Methyl-N-nitro-N'-methylisothiourea (1.1 eq).[1]

-

Reflux the mixture at 70–80°C for 6 hours until methyl mercaptan evolution ceases.

-

Safety Alert: Use a scrubber for methyl mercaptan gas.[1]

-

-

Cool to RT and filter the precipitate (the target nitroguanidine). Recrystallize from EtOH/Water.

Biological Evaluation: nAChR Binding Assay

Context: This assay determines if the N-ethyl modification retains the high affinity characteristic of neonicotinoids.[1]

Materials:

-

Tissue Source: House fly (Musca domestica) head homogenates or recombinant rat

nAChR membranes. -

Radioligand:

-Imidacloprid or -

Test Compound: N-ethyl analog synthesized in Protocol B.

Step-by-Step Procedure:

-

Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 x g for 20 min. Resuspend pellet in buffer.

-

Incubation:

-

In a 96-well plate, combine:

-

50

Membrane suspension (200 -

25

Radioligand (2 nM final conc). -

25

Test compound (Concentration range:

-

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Quantification: Wash filters with ice-cold buffer (3x). Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

and

Visualizing the SAR Strategy

The following diagram illustrates the decision-making process when using this building block to optimize a lead compound.

Caption: Workflow for utilizing this compound to probe steric tolerance in the nAChR binding pocket.

Troubleshooting & Optimization

-

Synthesis Issue: Formation of Tertiary Amine (Bis-alkylation).

-

Cause: Insufficient excess of ethylamine relative to the chloromethyl precursor.

-

Solution: Increase ethylamine ratio to >10:1 or use slow addition of the alkyl halide to the amine solution.

-

-

Assay Interference: High Non-Specific Binding.[1]

-

Cause: The increased lipophilicity of the ethyl group may cause the compound to stick to plasticware.

-

Solution: Use glass-coated plates or add 0.01% BSA/Tween-20 to the assay buffer.[1]

-

-

Stability:

-

The 2-chloro position on the thiazole ring is susceptible to nucleophilic attack by strong nucleophiles (e.g., thiols, alkoxides) under forcing conditions. Avoid high temperatures (>100°C) in basic media during coupling.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135779804, Clothianidin (Structural Analog). Retrieved from [Link][1][5]